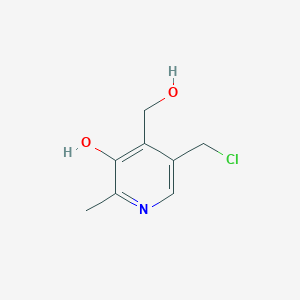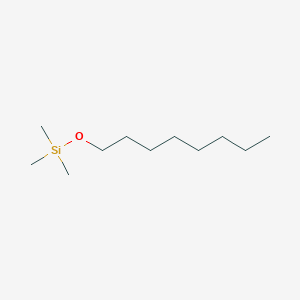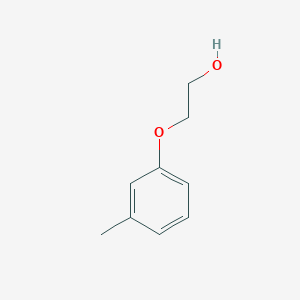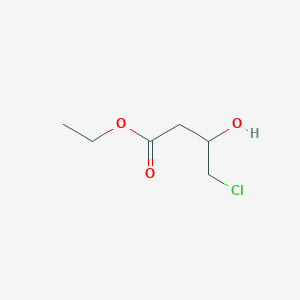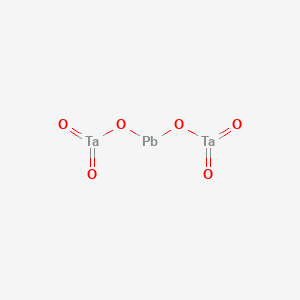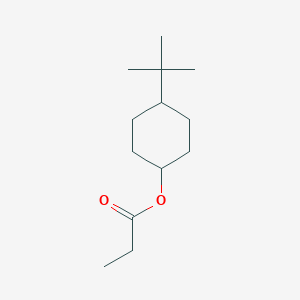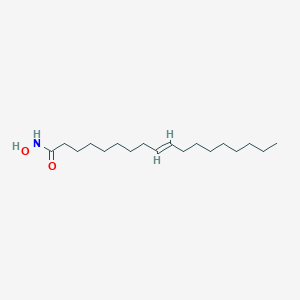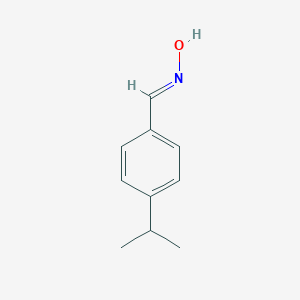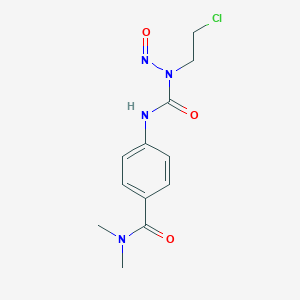
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a synthetic compound used in scientific research. It is a nitrogen-containing compound that has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- releases nitric oxide through a process called diazeniumdiolation. This process involves the reaction of the compound with water to form a nitric oxide molecule and a carbamate. The nitric oxide molecule can then interact with biological systems and produce various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been shown to have various biochemical and physiological effects. It can induce vasodilation, inhibit platelet aggregation, and modulate the immune system. It has also been shown to have anti-inflammatory and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has several advantages for lab experiments. It can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems. It is also stable and can be stored for long periods of time. However, it has some limitations, such as its toxicity and potential for off-target effects.
Direcciones Futuras
There are several future directions for research on urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-. One direction is to investigate its potential for use in cancer therapy. It has been shown to have anti-tumor properties and could be used in combination with other therapies to enhance their effectiveness. Another direction is to study its effects on the immune system and its potential for use in treating inflammatory diseases. Additionally, researchers could explore its potential for use in cardiovascular disease and neurodegenerative diseases.
Métodos De Síntesis
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- can be synthesized through a multistep process. The first step involves the reaction of p-(dimethylamino)benzaldehyde with chloroacetyl chloride to form 3-(chloroacetyl)-p-(dimethylamino)benzaldehyde. The second step involves the reaction of the previous compound with sodium nitrite to form 3-(nitroso)-p-(dimethylamino)benzaldehyde. The final step involves the reaction of the previous compound with urea to form urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso-.
Aplicaciones Científicas De Investigación
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- has been used in scientific research to study the effects of nitric oxide on biological systems. Nitric oxide is a signaling molecule that plays a role in various physiological processes such as vasodilation, neurotransmission, and inflammation. Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- is a nitric oxide donor that can release nitric oxide in a controlled manner, allowing researchers to study the effects of nitric oxide on biological systems.
Propiedades
Número CAS |
13909-28-9 |
|---|---|
Nombre del producto |
Urea, 1-(2-chloroethyl)-3-(p-(dimethylcarbamoyl)phenyl)-3-nitroso- |
Fórmula molecular |
C12H15ClN4O3 |
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
4-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H15ClN4O3/c1-16(2)11(18)9-3-5-10(6-4-9)14-12(19)17(15-20)8-7-13/h3-6H,7-8H2,1-2H3,(H,14,19) |
Clave InChI |
PZDRJSZTIYNYJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
SMILES canónico |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)N(CCCl)N=O |
Otros números CAS |
13909-28-9 |
Sinónimos |
1-(2-Chloroethyl)-3-[p-(dimethylcarbamoyl)phenyl]-3-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



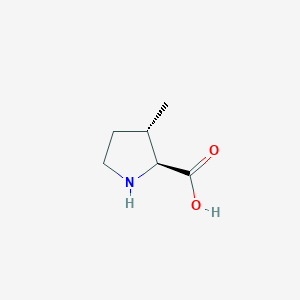
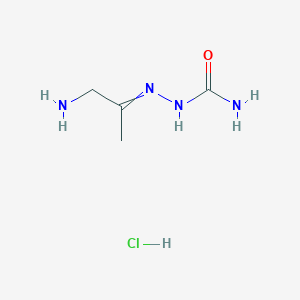
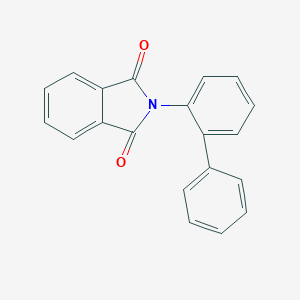
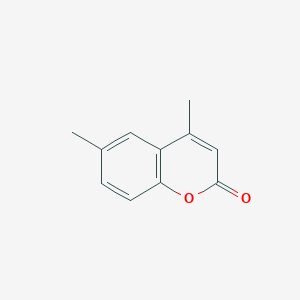
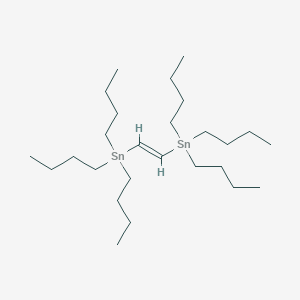
![2-[4-[2-(4-chlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]-N,N-diethylethanamine](/img/structure/B76540.png)
